

# 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE basic properties

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## Compound of Interest

**Compound Name:** 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1,2,4]TRIAZINE

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An In-depth Technical Guide on 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE and its Core Scaffold for Drug Discovery Professionals

## Introduction

5-Methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is a heterocyclic compound belonging to the pyrrolo[1,2-f][1][2][3]triazine class of molecules. While specific data on this particular derivative is limited, the core pyrrolotriazine scaffold is of significant interest in medicinal chemistry. This scaffold is recognized as a "privileged" structure, meaning it can bind to multiple biological targets, and is a key component in a variety of therapeutic agents, including kinase inhibitors for cancer therapy and antiviral nucleoside analogs.[3] This guide provides an overview of the known properties of 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine and delves into the well-documented characteristics and applications of its parent scaffold.

## Core Compound Properties: 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE

Publicly available data on 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is primarily limited to its identity as a research chemical. It is cited as a reactant in the preparation of substituted pyrrolotriazines that act as dual inhibitors of the protein tyrosine kinases EGFR

(Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2).  
[4]

Property	Value	Source
CAS Number	859205-88-2	ChemicalBook[4]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>3</sub> S	Angene International[5]
Synonyms	5-Methyl-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine	BLDpharm[6]
Primary Use	Research chemical for synthesis of kinase inhibitors	ChemicalBook[4]

No empirical data on properties such as melting point, boiling point, or solubility for this specific compound were found in the public domain.

## The Pyrrolo[1,2-f][1][2][3]triazine Scaffold: A Versatile Pharmacophore

The pyrrolo[1,2-f][1][2][3]triazine nucleus is a fused heterocyclic system that has proven to be a highly effective template for mimicking the purine core of ATP, the energy currency of the cell that is also the substrate for kinase enzymes.[2][3] This mimicry allows derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[1][2]

### Biological Activity: Kinase Inhibition

The pyrrolotriazine scaffold is a cornerstone for numerous potent and selective kinase inhibitors.[1] Different substitutions on the core ring structure allow for targeting of various kinase families.

- **VEGFR-2 Inhibition:** Several pyrrolotriazine derivatives have been synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels) which is critical for tumor growth. Some compounds exhibit IC<sub>50</sub> values in the low nanomolar range.[1][7]

- **EGFR Inhibition:** By attaching specific substituents, such as a 4-((3-chloro-4-fluorophenyl)amino) group, the scaffold yields potent inhibitors of EGFR, a receptor often overexpressed in various cancers.[\[2\]](#)
- **FGFR Inhibition:** The fibroblast growth factor receptor (FGFR) family is another class of tyrosine kinases involved in cancer. Pyrrolotriazine derivatives have been developed as effective inhibitors of FGFR-1.[\[1\]](#)
- **c-Met Inhibition:** The c-Met proto-oncogene, another tyrosine kinase, is also a target for this class of compounds.[\[1\]](#)

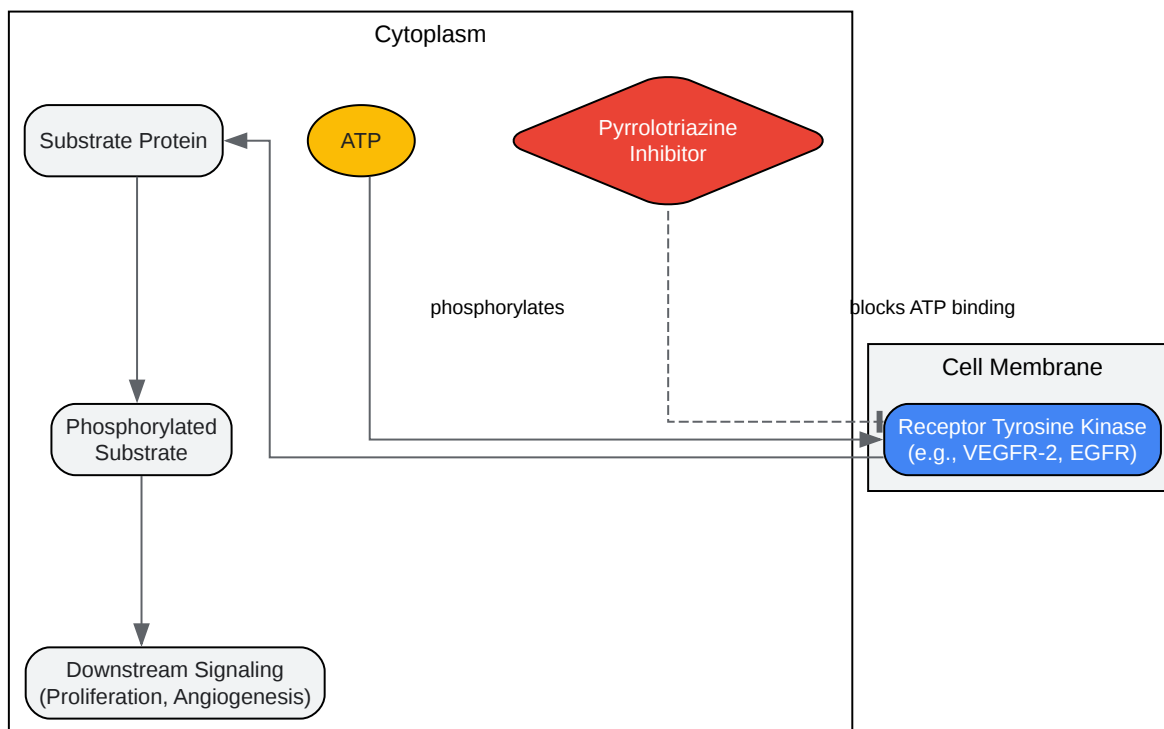
The versatility of this scaffold has led to the development of approved drugs, such as Brivanib Alaninate, an antitumorigenic agent.[\[8\]](#)

## Antiviral Applications

Beyond cancer, the pyrrolo[1,2-f][\[1\]](#)[\[2\]](#)[\[3\]](#)triazine core is a fundamental component of the broad-spectrum antiviral drug Remdesivir, which has been used in the treatment of RNA virus infections, including SARS-CoV-2.[\[8\]](#)

## Signaling Pathway and Mechanism of Action

Pyrrolotriazine-based kinase inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding site on the kinase, preventing the phosphorylation of downstream substrate proteins. This action blocks the signal transduction cascade that promotes cell proliferation, survival, and angiogenesis.



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Caption: ATP-competitive inhibition of a Receptor Tyrosine Kinase by a pyrrolotriazine derivative.

## Experimental Protocols

While a specific protocol for the synthesis of 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is not publicly detailed, a general synthetic strategy for the pyrrolotriazine scaffold often starts from a pyrrole derivative.<sup>[8]</sup>

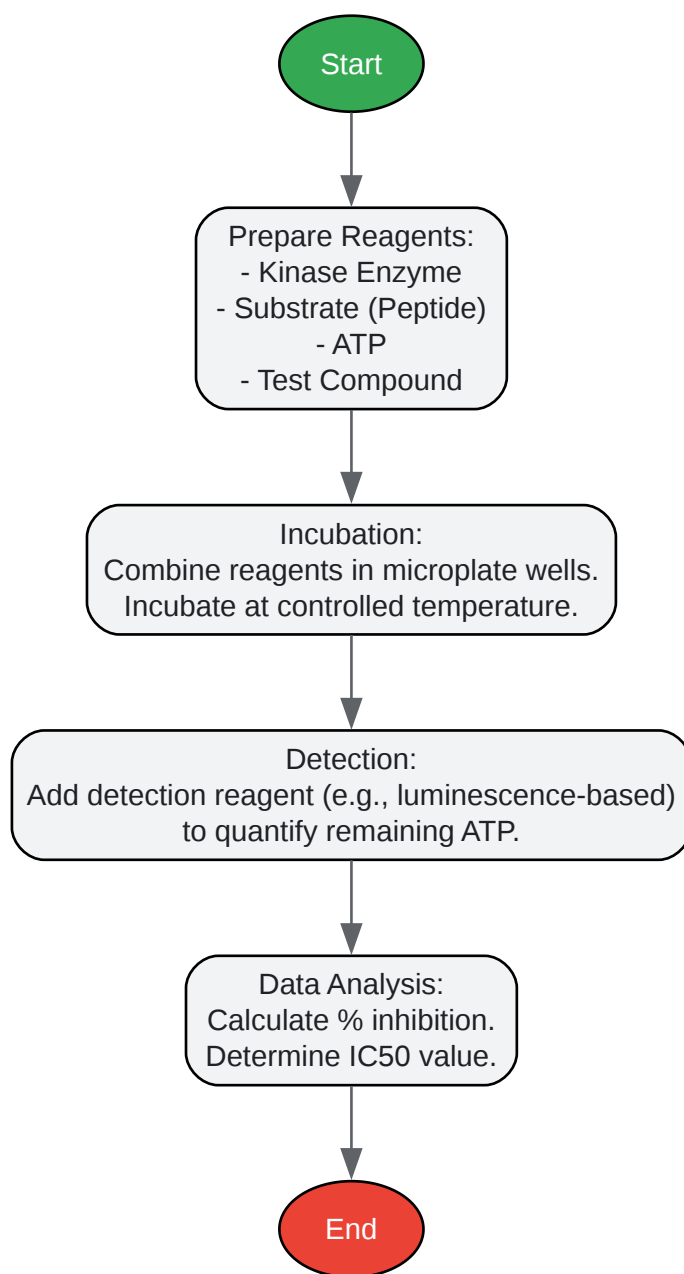
## Representative Synthesis of a Pyrrolo[1,2-f][1][2][3]triazine Core

This protocol is a generalized representation based on common synthetic routes described in the literature.<sup>[8]</sup>

- **N-Amination of Pyrrole:** A suitable N-unsubstituted pyrrole derivative is treated with an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine or  $\text{NH}_2\text{Cl}$ , in the presence of a strong base like sodium hydride (NaH) to form an N-aminopyrrole intermediate.
- **Cyclization:** The resulting N-aminopyrrole is then cyclized. A common method involves heating the intermediate with formamidine acetate or a similar reagent to construct the triazine ring, yielding the core pyrrolo[1,2-f][1][2][3]triazine structure.
- **Functionalization:** Further modifications, such as the introduction of the methyl and methylthio groups at the 5 and 4 positions respectively, would be achieved through subsequent reaction steps tailored to the desired final product.

## General Kinase Inhibition Assay Workflow

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound like a pyrrolotriazine derivative against a target kinase.



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

## Conclusion

5-Methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is a specific derivative of a highly valuable chemical scaffold. While detailed information on this compound is sparse, the extensive research into the pyrrolo[1,2-f][1][2][3]triazine core provides a strong foundation for understanding its potential as a kinase inhibitor. Its utility as a building block for dual

EGFR/HER2 inhibitors highlights its relevance in modern drug discovery. Researchers and drug development professionals can leverage the known structure-activity relationships of the broader pyrrolotriazine class to explore the therapeutic potential of this and related compounds.

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